{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride
Description
{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride is a phenylamine derivative featuring a thioether linkage to a 3-methylbenzyl group and a hydrochloride counterion. The 3-methyl substituent on the benzyl group likely influences electronic and steric properties, differentiating it from positional isomers and other analogs.
Properties
IUPAC Name |
2-[(3-methylphenyl)methylsulfanyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS.ClH/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15;/h2-9H,10,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIJUFZUGHYZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049745-27-8 | |
| Record name | Benzenamine, 2-[[(3-methylphenyl)methyl]thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049745-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride typically involves the reaction of 2-aminothiophenol with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-aminothiophenol attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted phenylamine derivatives.
Scientific Research Applications
{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: {2-[(4-Methylbenzyl)thio]phenyl}amine Hydrochloride
Structural Difference : The methyl group is at the 4-position of the benzyl ring instead of the 3-position.
Key Data :
Implications :
- The 4-methyl isomer’s discontinuation may reflect challenges in synthesis, stability, or efficacy compared to the 3-methyl variant.
- Positional isomerism can alter molecular symmetry and packing, affecting crystallinity and solubility.
Halogen-Substituted Analog: {2-[(4-Fluorobenzyl)thio]phenyl}amine Hydrochloride
Structural Difference : A fluoro substituent replaces the methyl group on the benzyl ring.
Key Data :
| Property | {2-[(3-Methylbenzyl)thio]phenyl}amine HCl | {2-[(4-Fluorobenzyl)thio]phenyl}amine HCl |
|---|---|---|
| Substituent Electronic Effect | Electron-donating (methyl) | Electron-withdrawing (fluoro) |
Implications :
- The 4-fluoro analog may exhibit different metabolic stability due to resistance to oxidative degradation compared to methyl groups.
Heterocyclic Analog: (3-Methylphenyl)methylamine Hydrochloride
Structural Difference : The phenylthio group is replaced with a thiophene ring.
Key Data :
| Property | {2-[(3-Methylbenzyl)thio]phenyl}amine HCl | (3-Methylphenyl)methylamine HCl |
|---|---|---|
| Molecular Formula | Likely C14H16ClNS (estimated) | C13H16ClNS |
| Aromatic System | Benzene | Thiophene (heterocyclic) |
Implications :
Methoxy-Substituted Analog: ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine Hydrochloride
Structural Difference : Contains methoxy and fluorophenyl methoxy groups instead of a methylbenzylthio moiety.
Key Data :
| Property | {2-[(3-Methylbenzyl)thio]phenyl}amine HCl | Methoxy-Fluoro Analog |
|---|---|---|
| Functional Groups | Thioether, methyl | Ether, methoxy, fluoro |
| Molecular Formula | – | C16H19ClFNO2 |
Implications :
- The additional methoxy group may enhance steric hindrance, affecting target binding.
Research Findings and Trends
- Positional Isomerism : 3-Methyl substitution is more synthetically accessible than 4-methyl in some cases, as seen in the discontinued status of the 4-methyl isomer .
- Electronic Effects : Fluorine substitution (e.g., 4-fluoro analog) introduces electron-withdrawing effects, which could modulate receptor affinity in pharmacological contexts .
- Heterocyclic vs. Aromatic Systems : Thiophene-containing analogs (e.g., ) may offer improved metabolic stability but reduced aromatic interactions compared to benzene derivatives.
- Commercial Viability : Discontinued products (e.g., ) highlight the importance of substituent placement and functional group selection in industrial applications.
Biological Activity
{2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride, with the molecular formula C14H16ClNS, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by a phenylamine structure substituted with a 3-methylbenzylthio group, making it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties.
The biological activity of {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may inhibit certain enzymes and receptors involved in cell proliferation, which is crucial for its anticancer effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cancer cell growth and inflammation.
Antimicrobial Activity
Studies have explored the antimicrobial properties of {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride, indicating its effectiveness against various bacterial strains. The compound has shown promising results in inhibiting the growth of pathogens, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
The anticancer activity of {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride has been investigated through various assays. For instance, it has demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity in the low micromolar range. The compound appears to induce apoptosis and cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for halting tumor progression .
Case Studies
-
Cytotoxicity Assays : In vitro studies have been conducted using human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). Results showed that {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride significantly reduced cell viability compared to control groups.
Cell Line IC50 (µM) MDA-MB-231 5.0 A549 3.2 HCT-116 4.5 - Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound inhibits tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent cell death in cancer cells .
Research Findings
Recent studies highlight several key findings regarding the biological activity of {2-[(3-Methylbenzyl)thio]phenyl}amine hydrochloride:
- Inhibition of Enzymes : The compound has been shown to inhibit enzymes associated with tumor growth and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in cancer progression and inflammatory responses.
- Reactive Oxygen Species (ROS) : It also appears to modulate oxidative stress levels within cells, potentially enhancing its anticancer properties by promoting oxidative damage to malignant cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
